molecular formula C4Cl4F6 B1329508 Hexafluoro-1,1,3,4-tetrachlorobutane CAS No. 423-38-1

Hexafluoro-1,1,3,4-tetrachlorobutane

Cat. No.: B1329508
CAS No.: 423-38-1
M. Wt: 303.8 g/mol
InChI Key: CMVFABYKWZDQMC-UHFFFAOYSA-N
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Description

Hexafluoro-1,1,3,4-tetrachlorobutane is a chemical compound with the molecular formula C4Cl4F6. It is known for its unique combination of chlorine and fluorine atoms, which contribute to its distinct chemical properties. This compound is used in various industrial and research applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexafluoro-1,1,3,4-tetrachlorobutane can be synthesized through the halogenation of butane derivatives. The process typically involves the introduction of chlorine and fluorine atoms to the butane backbone under controlled conditions. One common method includes the use of halogenating agents such as chlorine gas and fluorine gas in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of the halogenation process and ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexafluoro-1,1,3,4-tetrachlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more highly oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace chlorine or fluorine atoms.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield compounds with different halogen atoms, while reduction reactions can produce partially halogenated butanes.

Scientific Research Applications

Hexafluoro-1,1,3,4-tetrachlorobutane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of hexafluoro-1,1,3,4-tetrachlorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Hexafluoro-1,1,3,4-tetrachlorobutane can be compared with other halogenated butanes, such as:

    Hexafluoro-1,2,3,4-tetrachlorobutane: This compound has a similar structure but differs in the position of the halogen atoms.

    Tetrachlorohexafluorobutane: Another closely related compound with a different arrangement of chlorine and fluorine atoms.

Uniqueness: this compound is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Its combination of chlorine and fluorine atoms makes it particularly useful in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVFABYKWZDQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(F)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962415
Record name 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-38-1
Record name Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions Hexafluoro-1,1,3,4-tetrachlorobutane as a potential contributor to undesirable odors in cupcakes supplemented with raw dehydrated potato flour. What are the potential sources of this compound in food processing?

A1: While the research article [] itself doesn't delve into the specific sources of this compound, its presence in food processing could be attributed to several factors:

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